sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide
Overview
Description
sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core, a difluoromethoxy group, and a pyridine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a suitable benzimidazole derivative using sodium chlorodifluoroacetate as a difluorocarbene precursor . This step is followed by the introduction of the pyridine moiety through a nucleophilic substitution reaction. The final step involves the sulfinylation of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require the use of strong bases or nucleophiles, such as sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl methanesulfonic acid sodium salt
- β-Difluoromethoxy vinyl sulfones
Uniqueness
sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWDKZIIWCEDEE-SNYZSRNZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N3NaO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668221 | |
Record name | Sodium 5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methanesulfinyl]benzimidazol-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160488-53-9 | |
Record name | Sodium 5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methanesulfinyl]benzimidazol-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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